molecular formula C20H22BrFN2O2S B2566206 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1107548-64-0

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Katalognummer: B2566206
CAS-Nummer: 1107548-64-0
Molekulargewicht: 453.37
InChI-Schlüssel: ZSSRQWSNAQJPNG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the imidazo[2,1-b][1,3]thiazinium bromide class, characterized by a bicyclic framework integrating imidazole and thiazine moieties. Its structure features a 2-fluoro-4-methoxyphenyl substituent at position 3, a meta-tolyl (m-tolyl) group at position 1, and a hydroxyl group at position 2. The bromide counterion stabilizes the cationic heterocyclic core.

Eigenschaften

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN2O2S.BrH/c1-14-5-3-6-15(11-14)22-13-20(24,23-9-4-10-26-19(22)23)17-8-7-16(25-2)12-18(17)21;/h3,5-8,11-12,24H,4,9-10,13H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSRQWSNAQJPNG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)OC)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide , commonly referred to as FMT, is a thiazine derivative with significant potential in medicinal chemistry. Its unique structure includes a tetrahydro-imidazo-thiazine core that is associated with various biological activities. This article reviews the biological activity of FMT, focusing on its potential applications in treating neurological disorders, inflammation, and microbial infections.

Chemical Structure and Properties

FMT is characterized by the following structural features:

  • Imidazo-thiazine core : This core is known for its diverse biological activities.
  • Substituents : The presence of a 2-fluoro-4-methoxyphenyl group and an m-tolyl group enhances its pharmacological potential.
  • Bromide ion : This ion contributes to the compound's solubility in polar solvents, which is crucial for its bioavailability.

Anticonvulsant Properties

Compounds similar to FMT have been reported to exhibit anticonvulsant activity. The structure of FMT suggests that it may interact with neurotransmitter systems, particularly the GABAergic pathways. Studies have shown that imidazo-thiazine derivatives can modulate these pathways effectively:

CompoundActivityReference
FMTAnticonvulsant potential
Similar compoundsGABA receptor modulation

Anti-inflammatory Effects

FMT and its derivatives have been investigated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation:

CompoundPercent Inhibition at 10 μM
FMTTBD (to be determined)
SB20219094.36%

Studies indicate that the imidazo-thiazine moiety can significantly reduce cytokine production in lipopolysaccharide (LPS) stimulated models, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of FMT are also noteworthy. Research indicates that compounds containing the imidazo-thiazine structure demonstrate varying degrees of antimicrobial activity against different pathogens. The specific mechanisms by which these compounds exert their effects are still under investigation but may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of FMT and related compounds:

  • Synthesis Methods : FMT is synthesized through a multi-step process involving the condensation of 2-fluoro-4-methoxyaniline and m-toluidine followed by cyclization and quaternization with methyl bromide. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound .
  • Pharmacological Studies : In vivo studies have demonstrated that derivatives of FMT exhibit promising results in animal models for epilepsy and inflammation. For example, one study reported a significant reduction in seizure frequency in rodent models treated with similar thiazine derivatives .
  • Molecular Docking Studies : Computational studies have indicated that FMT binds effectively to target receptors involved in neurotransmission and inflammation. These studies help elucidate the molecular interactions that contribute to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Impact Analysis :

  • Fluorine : Enhances metabolic stability and electronegativity, as seen in compounds with 4-fluorophenyl groups (e.g., ). The 2-fluoro group in the target compound may similarly resist oxidative degradation .
  • Methoxy vs.
  • Aryl Position : Meta-substitution (m-tolyl in target compound) vs. para-substitution (p-tolyl in ) alters steric and electronic profiles, influencing receptor binding or crystal packing .

Research Findings and Limitations

  • Stability : Hydroxy and fluorine substituents (target compound) may enhance thermal stability, as seen in analogues with mp >170°C .
  • Crystallography : highlights halogen/hydrogen bonding in imidazolium bromides, a feature likely shared by the target compound .

Q & A

Basic: How can researchers optimize the synthesis of this compound to minimize byproducts?

Answer:
The synthesis involves multi-step reactions, often requiring precise stoichiometric control. For example, in analogous heterocyclic systems (e.g., spirophosphazenes), THF is used as a solvent with triethylamine (Et3_3N) to neutralize HCl byproducts . Monitoring the reaction via thin-layer chromatography (TLC) ensures completion before purification . Adjusting reaction time (e.g., 3 days at room temperature) and dropwise addition of reagents can reduce side reactions. Post-synthesis, column chromatography or recrystallization in ethanol improves purity .

Basic: What spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

  • FTIR/Raman : Identify functional groups (e.g., hydroxyl, fluoro, methoxy) and confirm hydrogen bonding .
  • NMR : Use 1^1H and 13^13C NMR to resolve aromatic substituents and stereochemistry .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For imidazo-thiazine derivatives, high-resolution data (>1.0 Å) ensure accuracy .

Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Answer:

  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA to study electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular docking : Tools like AutoDock Vina simulate binding to receptors (e.g., enzymes linked to the compound’s bioactivity). Validate with experimental IC50_{50} values .
  • MD simulations : Assess stability in biological matrices (e.g., aqueous vs. lipid environments) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) under standardized conditions (pH, temperature) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may skew activity .
  • Statistical analysis : Apply ANOVA or Bayesian models to distinguish experimental noise from true biological effects .

Advanced: What strategies address the compound’s instability in aqueous media?

Answer:

  • Lyophilization : Stabilize the compound as a salt (e.g., bromide counterion) for long-term storage .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without hydrolysis .
  • Kinetic studies : Monitor degradation via UV-Vis spectroscopy under varying pH/temperature .

Basic: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Core modifications : Substitute fluorine or methoxy groups to assess electronic effects .
  • Bioisosteres : Replace the imidazo-thiazine core with pyridothiadiazine analogs to compare potency .
  • In vitro assays : Prioritize targets (e.g., kinase inhibition) based on the parent compound’s hypothesized mechanism .

Advanced: How to analyze solvent effects on the compound’s optical properties?

Answer:

  • Solvatochromism assays : Measure UV-Vis shifts in solvents of varying polarity (e.g., hexane vs. methanol) to correlate with dipole moments .
  • TD-DFT : Simulate solvent interactions using polarizable continuum models (PCM) .

Advanced: What methodologies validate the compound’s proposed mechanism in enzyme inhibition?

Answer:

  • Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding affinity and enthalpy changes .
  • X-ray crystallography : Resolve inhibitor-enzyme co-crystals to identify key interactions (e.g., hydrogen bonds with active sites) .

Basic: How to scale up synthesis without compromising yield?

Answer:

  • Flow chemistry : Optimize continuous synthesis for heat-sensitive steps (e.g., cyclization) .
  • Process control : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Advanced: What interdisciplinary approaches enhance research on this compound?

Answer:

  • Chemical biology : Use click chemistry to attach fluorescent probes for cellular tracking .
  • Materials science : Explore solid-state properties (e.g., crystallinity) for drug formulation .
  • Cheminformatics : Build QSAR models using PubChem datasets to predict untested bioactivities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.